Diisodecyl adipate

Description

Properties

IUPAC Name |

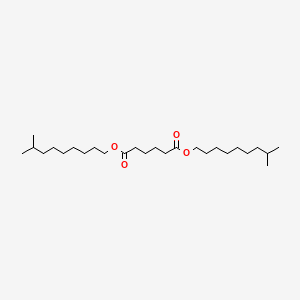

bis(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYQYOQRGPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274202 | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27178-16-1, 142-53-0 | |

| Record name | Diisodecyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoplex DDA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisodecyl adipate chemical structure and properties

An In-depth Technical Guide to Diisodecyl Adipate (DIDA) for Researchers and Drug Development Professionals

Introduction

This compound (DIDA) is a high molecular weight synthetic ester, primarily recognized for its function as a high-performance plasticizer.[1] It is synthesized from the esterification of adipic acid and isodecyl alcohol.[2] While extensively used in the polymer industry to impart flexibility and durability to materials like polyvinyl chloride (PVC), its unique properties—excellent low-temperature performance, low volatility, and good permanence—make it a compound of significant interest for advanced applications in material science, and by extension, in the development of drug delivery systems and medical devices.[3][4]

This guide provides a comprehensive technical overview of DIDA, moving beyond basic data to explore the causality behind its properties and its practical application in a research setting. We will delve into its chemical structure, synthesis, physicochemical characteristics, mechanism of action, and its emerging roles in specialized fields such as biodegradable polymers.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to comprehending its function and interactions. DIDA is a diester characterized by a central adipate core with two branched, ten-carbon isodecyl chains.

The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) esterified with two branched C10 alcohol (isodecyl alcohol) molecules.[6] This branched, long-chain structure is critical to its function, creating significant steric hindrance that prevents the polymer chains from packing closely, thereby enhancing flexibility.

Synthesis of this compound

DIDA is commercially produced through a direct esterification reaction. The process involves the reaction of adipic acid with an excess of isodecyl alcohol.[2][9]

Reaction Principle: The synthesis is an equilibrium reaction where a carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction toward the product side, heat is applied, and water is continuously removed from the reaction mixture.

Catalysis: The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or more advanced catalysts like titanate esters (e.g., tetraisopropyl titanate) or stannous oxide to improve efficiency and reduce side reactions.[2][9]

Post-Reaction Purification: Following the esterification, the crude DIDA product undergoes several purification steps. These include neutralization to remove the acid catalyst, water washing, and steam stripping or distillation to remove unreacted alcohol and other volatile impurities, resulting in a high-purity final product.[2][9]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of DIDA dictate its performance and compatibility with various polymer systems. It is characterized as a clear, colorless to pale yellow, viscous liquid with low volatility.[2][10]

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Molecular Weight | 426.67 g/mol | [1][6] |

| Density | ~0.916 - 0.924 g/cm³ at 20-25°C | [1] |

| Boiling Point | ~385 - 428°C | [1][11] |

| Freezing/Melting Point | < -54°C | [1][12] |

| Flash Point | ~219 - 229°C (closed cup) | [1][10][12] |

| Viscosity | ~23 - 27 cP at 20°C | [1] |

| Refractive Index | ~1.451 - 1.455 at 20-25°C | [1][7] |

| Water Solubility | Insoluble (<0.1 g/L) | [1][2][12] |

| Solvent Solubility | Soluble in oils, hydrocarbons, and most organic solvents | [2][12] |

Mechanism of Action as a Plasticizer

Plasticizers function by inserting themselves between the long polymer chains of a material. In a rigid polymer like unplasticized PVC, the chains are held together tightly by intermolecular forces (van der Waals forces), restricting movement and resulting in a hard, brittle material.

When DIDA is introduced, its molecules occupy the space between these polymer chains. The bulky, non-polar isodecyl groups disrupt the close packing of the polymer chains, effectively pushing them apart. This increases the "free volume" within the polymer matrix and reduces the intermolecular forces. As a result, the polymer chains can slide past one another more easily, which manifests macroscopically as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg).

DIDA's higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its lower volatility and greater resistance to extraction by soaps and oils.[1][4] This property is crucial for applications requiring long-term stability and durability.[4]

Caption: Mechanism of polymer plasticization by DIDA.

Applications in Research and Development

While DIDA is a staple in the industrial manufacturing of flexible PVC goods, its properties are well-suited for more specialized research applications.[3]

-

Biodegradable Polymer Systems: DIDA has been investigated as a plasticizer for biodegradable films made from thermoplastic starch (TPS) and poly(lactic acid) (PLA).[12] Its ability to improve the flexibility of these inherently brittle biopolymers is critical for developing sustainable materials for packaging or biomedical applications.

-

Drug Formulation and Delivery: In personal care and cosmetics, DIDA is valued as a lightweight, non-greasy emollient and solvent.[2][3] This same functionality can be leveraged in topical and transdermal drug delivery systems, where it can act as a vehicle to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs). Its low irritation profile makes it suitable for skin-contact applications.[2]

-

Polymeric Membranes for Sensors: Blends of DIDA with PVC can be used to create polymeric membranes for ion-selective electrodes (ISEs) and other electrochemical sensors.[12] The plasticizer's role is to ensure the membrane remains flexible and allows for the necessary mobility of ionophores within the matrix.

Experimental Protocol: Evaluating DIDA Efficacy in PLA Films

This protocol provides a methodology for preparing and characterizing polylactic acid (PLA) films plasticized with DIDA, a common task for researchers developing novel biomaterials.

Objective: To determine the effect of DIDA concentration on the thermal and mechanical properties of solvent-cast PLA films.

Materials:

-

Poly(lactic acid) (PLA) pellets

-

This compound (DIDA)

-

Dichloromethane (DCM) or Chloroform (analytical grade)

-

Petri dishes (glass)

Equipment:

-

Analytical balance

-

Magnetic stirrer with hotplate

-

Fume hood

-

Leveling table

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine (UTM) with film grips

Methodology:

-

Solution Preparation (Perform in Fume Hood): a. Prepare a 10% (w/v) stock solution of PLA in DCM. For example, dissolve 10 g of PLA in 100 mL of DCM. Stir at a low temperature (e.g., 40°C) until fully dissolved. b. Prepare plasticized solutions by adding DIDA at different weight percentages relative to the PLA (e.g., 0%, 5%, 10%, 15%, 20% w/w). c. Example for a 10% DIDA film: To a solution containing 1 g of PLA, add 0.1 g of DIDA. Ensure the mixture is stirred until homogenous.

-

Film Casting: a. Place a clean, dry glass petri dish on a leveling table to ensure uniform film thickness. b. Pour a fixed volume of the polymer solution into the petri dish. c. Cover the dish loosely to allow for slow solvent evaporation over 24-48 hours at room temperature. This prevents the formation of bubbles or surface defects.

-

Film Drying and Conditioning: a. Once the film appears dry, carefully peel it from the petri dish. b. Place the film in a vacuum oven at a temperature below the PLA's glass transition temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent. c. Store the films in a desiccator with a controlled humidity environment for at least 48 hours before testing.

-

Characterization - Thermal Analysis (DSC): a. Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan. b. Perform a heat-cool-heat cycle. A typical cycle for PLA would be:

- Heat from 25°C to 200°C at 10°C/min (to erase thermal history).

- Cool from 200°C to 0°C at 10°C/min.

- Heat from 0°C to 200°C at 10°C/min (this is the analytical scan). c. Determine the glass transition temperature (Tg) from the second heating scan. A decrease in Tg with increasing DIDA concentration indicates effective plasticization.

-

Characterization - Mechanical Testing (UTM): a. Cut dumbbell-shaped specimens from the films according to a standard like ASTM D638. b. Measure the thickness of each specimen at multiple points and use the average. c. Mount the specimen in the grips of the UTM. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks. e. Record the tensile strength (stress at break) and elongation at break (%). Effective plasticization should result in a decrease in tensile strength and an increase in elongation at break.

Safety and Handling

This compound is generally considered to have a low toxicity profile. The oral LD50 in rats is reported to be very high, at 20,500 mg/kg, indicating low acute toxicity. Safety Data Sheets (SDS) often classify it as a non-hazardous substance.[13][14] However, as with any chemical, good laboratory practices should be followed.

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area or under a local exhaust system.[13]

-

Personal Protective Equipment (PPE): Safety glasses and gloves are recommended during handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a versatile and effective plasticizer whose utility extends far beyond conventional industrial applications. Its robust physicochemical properties, particularly its excellent low-temperature flexibility and permanence, make it a valuable tool for researchers and developers. For professionals in drug development and material science, DIDA offers a unique combination of performance, compatibility with sensitive polymers like PLA, and a favorable safety profile, opening avenues for innovation in everything from biodegradable medical devices to advanced topical formulations.

References

-

Traquisa. (n.d.). This compound Plasticizer DIDA. [Link]

-

The Good Scents Company. (n.d.). This compound, 27178-16-1. [Link]

-

Weifang Demeter Chemical Co.,Ltd. (n.d.). This compound, 27178-16-1, DIDA. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

The HallStar Company. (2015). SAFETY DATA SHEET - Rezilube™ DIDA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (DIDA) vs. Other Plasticizers: Making the Right Choice. [Link]

-

UL Prospector. (n.d.). This compound (DIDA) by Chemceed. [Link]

- Google Patents. (2012).

Sources

- 1. traquisa.com [traquisa.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 27178-16-1 [thegoodscentscompany.com]

- 8. haihangchem.com [haihangchem.com]

- 9. CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA) - Google Patents [patents.google.com]

- 10. This compound, 27178-16-1, DIDA | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]

- 11. This compound | 27178-16-1 [chemnet.com]

- 12. This compound | 27178-16-1 [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. WERCS Studio - Application Error [hallstar-sds.thewercs.com]

Spectroscopic data for Diisodecyl adipate (FTIR, NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diisodecyl Adipate (DIDA)

Authored by: A Senior Application Scientist

Abstract

This compound (DIDA), a high-molecular-weight plasticizer, is integral to numerous industrial applications, from providing low-temperature flexibility in PVC to acting as a high-performance emollient in personal care products.[1][2][3] Its performance is intrinsically linked to its molecular structure and purity. Consequently, robust analytical methodologies are paramount for its characterization. This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and quality control of DIDA: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer expert interpretation of the spectral data, providing researchers and drug development professionals with a definitive resource for DIDA analysis.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 27178-16-1) is the diester formed from the esterification of adipic acid with isodecyl alcohol.[1][4] The resulting molecule, with the chemical formula C₂₆H₅₀O₄ and a molecular weight of approximately 426.7 g/mol , is a complex mixture of isomers due to the branched nature of isodecyl alcohol.[1][5][6][7][8] The predominant isomer is bis(8-methylnonyl) hexanedioate.[3][5] This structure imparts desirable properties such as low volatility, excellent flexibility at low temperatures, and a smooth feel in cosmetic formulations.[1][2][4]

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of DIDA. FTIR spectroscopy serves as a rapid, reliable tool for confirming the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation and quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a cornerstone technique for the rapid identification of organic compounds by probing their molecular vibrations. For an ester like DIDA, the spectrum is dominated by characteristic absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[9]

Causality in Experimental Design: Why ATR-FTIR?

While DIDA can be analyzed neat as a thin film between salt plates (KBr or NaCl), the Attenuated Total Reflectance (ATR) technique is often superior for this type of sample. DIDA is a viscous liquid, and ATR requires minimal sample preparation—a single drop is sufficient.[5] It eliminates the need for costly and fragile salt plates and provides high-quality, reproducible spectra by ensuring a consistent path length.

Self-Validating Experimental Protocol: FTIR Analysis of DIDA

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected using the clean ATR crystal (typically diamond or zinc selenide). This step is critical as it subtracts the spectral contributions of atmospheric water and carbon dioxide, ensuring their peaks are not mistakenly attributed to the sample.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. The volume should be sufficient to completely cover the crystal surface.

-

Spectrum Acquisition: Secure the ATR press arm over the sample to ensure optimal contact between the liquid and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding scans is a self-validating measure that improves the signal-to-noise ratio, making weak peaks more discernible.

-

Data Processing and Cleaning: After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Experimental Workflow: FTIR Spectroscopy

Caption: Workflow for ATR-FTIR analysis of this compound.

Spectral Interpretation and Data

The FTIR spectrum of DIDA is characterized by several strong, indicative peaks. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete esterification of the parent adipic acid and isodecyl alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2950-2850 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1735-1750 | C=O Carbonyl Stretch | Ester | Very Strong, Sharp |

| 1460 & 1380 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| 1300-1100 | C-O Stretch | Ester | Strong, Broad |

Table 1: Characteristic FTIR Absorption Bands for this compound.

The most prominent feature is the intense, sharp carbonyl (C=O) stretching vibration, which is characteristic of aliphatic esters and typically appears around 1735-1750 cm⁻¹.[10][11] This peak serves as a primary identifier for the ester functionality. Additionally, a strong, often broad, band in the 1300-1000 cm⁻¹ region arises from the C-O stretching vibrations of the ester linkage.[10] The strong absorptions just below 3000 cm⁻¹ are definitive proof of the long aliphatic chains (C-H stretching) that comprise the bulk of the molecule.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive structural information for DIDA, offering precise details on the connectivity of atoms. By analyzing both ¹H (proton) and ¹³C spectra, one can confirm the entire molecular architecture.

Causality in Experimental Design: Solvent and Standard Selection

Deuterated chloroform (CDCl₃) is the solvent of choice for DIDA analysis. It is an excellent solvent for nonpolar to moderately polar organic molecules and has a simple, single-peak solvent signal in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) spectra that rarely interferes with sample signals.[13] Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, resonating at 0 ppm, a region typically free of signals from organic molecules, thus providing a reliable reference point.[14]

Self-Validating Experimental Protocol: NMR Analysis of DIDA

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument must be locked onto the deuterium signal of the CDCl₃, which corrects for magnetic field drift during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field, a crucial step for achieving sharp, well-resolved peaks. Poor shimming is a common source of error and can be identified by broad or distorted peak shapes.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, many more scans (hundreds to thousands) are required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Data Processing: Process the raw data (Free Induction Decay, or FID) by applying a Fourier transform. The resulting spectra are then phase-corrected and baseline-corrected. The ¹H spectrum is referenced to the TMS peak at 0 ppm.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the DIDA molecule. The integration of each peak corresponds to the relative number of protons it represents.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Description |

| ~4.05 | Triplet | -O-CH ₂- | Protons on the methylene group directly attached to the ester oxygen, deshielded by the electronegative oxygen.[15] |

| ~2.25 | Multiplet | -C(=O)-CH ₂- | Protons on the methylene groups alpha to the carbonyl group in the adipate backbone. |

| ~1.60 | Multiplet | -C(=O)-CH₂-CH ₂- | Protons on the methylene groups beta to the carbonyl group in the adipate backbone. |

| ~1.50 | Multiplet | -CH -(CH₃)₂ | Methine proton in the isodecyl chain. |

| ~1.2-1.4 | Broad Multiplet | -(CH ₂)n- | Overlapping signals from the numerous internal methylene groups in the long isodecyl chains. |

| ~0.88 | Doublet | -CH-(CH ₃)₂ | Protons of the two terminal methyl groups in the isodecyl chain, split by the neighboring methine proton. |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃).

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. This provides a direct count of the different carbon environments and confirms the overall carbon skeleton.

| Chemical Shift (δ, ppm) | Carbon Assignment | Description |

| ~173.5 | C =O | Ester carbonyl carbons, highly deshielded. |

| ~65.0 | -O-C H₂- | Carbon of the methylene group attached to the ester oxygen. |

| ~38.0 | -C H-(CH₃)₂ | Methine carbon in the isodecyl chain. |

| ~34.2 | -C(=O)-C H₂- | Alpha-carbons in the adipate backbone. |

| ~29.0 | -(C H₂)n- | Overlapping signals from internal methylene carbons in the isodecyl chains. |

| ~24.7 | -C(=O)-CH₂-C H₂- | Beta-carbons in the adipate backbone. |

| ~22.5 | -CH-(C H₃)₂ | Terminal methyl carbons of the isodecyl group. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

Conclusion

The synergistic application of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the analytical characterization of this compound. FTIR offers a rapid and effective method for confirming the primary ester functional group and overall aliphatic nature, making it ideal for routine quality control and screening. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an unparalleled level of structural detail, enabling unambiguous identification and verification of the molecule's complex carbon-hydrogen framework. The protocols and data presented in this guide serve as an authoritative resource for scientists and researchers, ensuring the reliable and accurate analysis of this industrially significant compound.

References

-

Traquisa. (n.d.). This compound Plasticizer DIDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). di-Isodecyl Adipate. SpectraBase. Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

All In Sciencing. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). This compound 27178-16-1 wiki. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra where (a) shows DOA, and (b) shows the asphalt modified.... Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. traquisa.com [traquisa.com]

- 2. This compound (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 27178-16-1 [thegoodscentscompany.com]

- 5. This compound | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound technical grade 27178-16-1 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Diisodecyl Adipate (DIDA)

Foreword

Diisodecyl adipate (DIDA), a high-molecular-weight ester, is a cornerstone in numerous industrial and consumer applications, prized for its efficacy as a plasticizer and emollient. Its role in enhancing the flexibility, durability, and tactile properties of materials ranging from PVC plastics to personal care products is well-documented. However, the performance and longevity of DIDA-containing formulations are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of DIDA, delving into its stability profile, degradation mechanisms, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and formulation experts engaged in the development and quality control of products incorporating DIDA.

Introduction to this compound (DIDA)

This compound (CAS No: 27178-16-1) is a diester synthesized from adipic acid and isodecyl alcohol. It presents as a clear, colorless to pale yellow, oily liquid characterized by low volatility and excellent low-temperature flexibility. These properties make it a preferred choice as a primary plasticizer in various polymers, including PVC, nitrocellulose, and synthetic rubbers, where it imparts cold resistance and permanence. In the realm of personal care, DIDA is valued as a non-greasy emollient that provides a smooth, silky feel to skin and hair care formulations.

Key Physicochemical Properties

A fundamental understanding of DIDA's physical properties is crucial for predicting its behavior during processing and application.

| Property | Value | Reference |

| Molecular Formula | C26H50O4 | |

| Molecular Weight | 426.67 g/mol | |

| Appearance | Clear, oily liquid | |

| Boiling Point | ≈ 385 °C | |

| Flash Point | 221 °C | |

| Specific Gravity (@ 25°C) | 0.914 - 0.921 | |

| Volatility | Low |

Thermal Stability Profile of DIDA

The thermal stability of DIDA is a critical parameter, particularly in applications involving high-temperature processing, such as in the manufacturing of PVC products. While generally considered to possess good heat stability, a detailed understanding requires the application of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. For DIDA, DSC analysis is instrumental in determining its glass transition temperature (Tg), which is crucial for understanding its performance as a plasticizer at low temperatures. Additionally, DSC can reveal endothermic or exothermic events associated with degradation, providing complementary information to TGA.

Thermal Degradation Mechanisms of DIDA

The thermal degradation of adipate esters like DIDA is a complex process that can proceed through several pathways, largely dependent on the presence or absence of oxygen.

Non-Oxidative Thermal Degradation

In an inert atmosphere (e.g., nitrogen or argon), the primary degradation mechanism for esters containing β-hydrogens on the alcohol moiety is believed to be a non-radical, intramolecular elimination reaction (pyrolysis). This process involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.

For DIDA, this would involve the homolytic cleavage of the ester bond to yield an isodecene molecule and a carboxylic acid-terminated fragment. Subsequent reactions could lead to further fragmentation and the formation of a complex mixture of smaller hydrocarbons.

Caption: Proposed non-oxidative thermal degradation pathway of DIDA.

Oxidative Thermal Degradation

In the presence of oxygen, the degradation of DIDA is significantly accelerated and proceeds via a free-radical chain reaction. This process is initiated by the formation of alkyl radicals, which then react with oxygen to form peroxy radicals. These reactive species can then abstract hydrogen atoms from other DIDA molecules, propagating the chain reaction and leading to the formation of hydroperoxides. The decomposition of these hydroperoxides generates a variety of oxygenated products, including aldehydes, ketones, and smaller carboxylic acids, ultimately leading to discoloration, changes in viscosity, and loss of performance.

Caption: Simplified free-radical mechanism for the oxidative thermal degradation of DIDA.

Analytical Techniques for Characterizing DIDA Degradation

A multi-faceted analytical approach is necessary to fully characterize the thermal degradation of DIDA and its resulting products.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DIDA.

Methodology:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.

-

Accurately weigh 5-10 mg of DIDA into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature data continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature of maximum mass loss rate.

Experimental Protocol: Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the volatile degradation products of DIDA.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously acquire mass spectra or infrared spectra of the evolved gases as a function of temperature.

-

Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA thermogram.

-

Identify the degradation products by comparing their mass spectra or IR spectra to spectral libraries.

Experimental Protocol: Analysis of Non-Volatile Degradation Products by Chromatography

Objective: To identify and quantify the non-volatile degradation products of DIDA.

Methodology:

-

Heat a known amount of DIDA in a sealed container under controlled temperature and atmospheric conditions for a specified duration.

-

Dissolve the resulting residue in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Analyze the solution using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Separate the degradation products on an appropriate chromatographic column.

-

Identify the separated components based on their retention times and mass spectra.

-

Quantify the degradation products using appropriate calibration standards.

Caption: Experimental workflow for the analysis of non-volatile degradation products of DIDA.

Factors Influencing the Thermal Stability of DIDA

Several factors can influence the thermal stability of DIDA in a given formulation:

-

Presence of Oxygen: As discussed, oxygen significantly lowers the degradation temperature of DIDA.

-

Presence of Impurities: Residual catalysts from the synthesis process or other impurities can act as pro-degradants.

-

Interaction with Other Formulation Components: The presence of stabilizers (e.g., antioxidants) can enhance thermal stability, while other components may have a detrimental effect.

-

Processing Conditions: High shear and prolonged exposure to elevated temperatures during processing can accelerate degradation.

Conclusion

This compound is a versatile and widely used compound with a generally favorable thermal stability profile. However, a thorough understanding of its degradation behavior under various conditions is paramount for ensuring product quality, performance, and longevity. The application of advanced analytical techniques such as TGA, DSC, and chromatography coupled with mass spectrometry provides the necessary tools to elucidate degradation mechanisms and identify degradation products. This knowledge enables formulators to optimize processing conditions, select appropriate stabilization packages, and ultimately design more robust and reliable products.

References

Solubility of Diisodecyl adipate in organic solvents

An In-Depth Technical Guide to the Solubility of Diisodecyl Adipate in Organic Solvents

Authored by Gemini, Senior Application Scientist

Abstract

This compound (DIDA) is a high-molecular-weight plasticizer and emollient extensively utilized across the polymer, cosmetic, and pharmaceutical industries. Its performance in these applications is critically dependent on its interaction with various organic media. This technical guide provides a comprehensive overview of the solubility of DIDA in organic solvents. We delve into the molecular characteristics of DIDA that govern its solubility, present a consolidated view of its miscibility in different solvent classes, and offer a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and formulation professionals who require a deep, practical understanding of DIDA's solvent compatibility to optimize product development and performance.

Introduction: Understanding this compound (DIDA)

This compound (DIDA), with the chemical formula C₂₆H₅₀O₄, is the diester of adipic acid and isodecyl alcohol.[1][2] It is a colorless, viscous, and oily liquid characterized by low volatility and excellent low-temperature flexibility.[1][3] These properties make it a preferred choice as a primary monomeric plasticizer in applications demanding high permanence and resistance to extraction, such as in PVC films, coatings, and synthetic rubber processing.[1][4] In the pharmaceutical and personal care sectors, DIDA functions as a non-greasy emollient, enhancing the texture and spreadability of topical formulations like creams, lotions, and sunscreens.[2][5]

The efficacy of DIDA in any formulation is fundamentally linked to its solubility and miscibility with other components. For a drug development professional, understanding DIDA's role as a potential solvent or part of a delivery system is crucial. For a polymer scientist, its compatibility with the polymer matrix and other additives dictates the final mechanical properties of the material.[6] Therefore, a thorough knowledge of its solubility profile is not merely academic but a prerequisite for successful formulation.

Physicochemical Properties of DIDA

A substance's solubility is governed by its physicochemical properties. The large, branched, and predominantly non-polar alkyl chains of DIDA are the primary determinants of its solvent preferences.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₅₀O₄ | [1] |

| Molecular Weight | ~426.7 g/mol | [7] |

| Appearance | Clear, colorless viscous liquid | [2][8] |

| Density (20-25°C) | 0.916 - 0.924 g/cm³ | [1][6][9] |

| Boiling Point | ~250 - 385 °C | [1][10] |

| Flash Point | ~219 - 221 °C | [1][6][10] |

| Water Solubility | Insoluble (<0.01% at 25°C) | [4][8][9] |

| Refractive Index (20-25°C) | 1.450 - 1.453 | [1][6] |

Principles of DIDA Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. DIDA's molecular structure features two long, branched C10 alkyl chains, which impart a significant non-polar (lipophilic) character. These are connected to a central adipate group containing two ester functionalities (-COO-), which introduce a degree of polarity.

-

Van der Waals Forces: The dominant intermolecular interactions for DIDA are London dispersion forces, arising from the extensive surface area of its alkyl chains. Solvents that also primarily exhibit these forces, such as aliphatic and aromatic hydrocarbons, are excellent candidates for dissolving DIDA.

-

Dipole-Dipole Interactions: The ester groups create permanent dipoles. Solvents with moderate polarity, such as ketones, esters, and ethers, can interact favorably with this part of the DIDA molecule, contributing to good solubility.

-

Hydrogen Bonding: DIDA can act as a hydrogen bond acceptor at its ester oxygen atoms. Alcohols can therefore serve as effective solvents, engaging in hydrogen bonding while their alkyl chains interact with DIDA's lipophilic portions.[8] However, highly polar solvents that form strong, extensive hydrogen bond networks with themselves, like water, glycerol, and propylene glycol, are poor solvents for DIDA.[8][9] The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the formation of new bonds with the large, non-polar DIDA molecule.

Below is a conceptual diagram illustrating the key molecular features of DIDA that influence its solubility.

Caption: Figure 1: Molecular Determinants of DIDA Solubility.

Solubility Profile Across Organic Solvent Classes

Based on its molecular structure and the principles outlined above, DIDA exhibits broad compatibility with most organic solvents but is poorly soluble in highly polar, protic systems. The following table summarizes its known qualitative solubility. Quantitative data in the public domain is scarce, underscoring the need for direct experimental determination for specific applications.

| Solvent Class | Representative Solvents | Solubility of DIDA | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Strong van der Waals interactions between the alkyl chains of DIDA and the solvent.[6][9] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Strong van der Waals and pi-stacking interactions.[6][9] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Favorable dipole-dipole interactions with DIDA's ester groups, complemented by van der Waals forces.[8][9] |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | "Like dissolves like" principle applies strongly; similar ester functionalities lead to high miscibility.[8] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble | The ether oxygen can interact with the partial positive carbons of the ester group, and the alkyl portions are compatible.[8] |

| Alcohols | Ethanol, Isopropanol | Soluble | Hydrogen bonding between the alcohol's -OH group and DIDA's ester oxygens, plus hydrophobic interactions.[8][9] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Strong dipole-dipole and dispersion forces.[8] |

| Glycols & Polyols | Propylene Glycol, Glycerol | Insoluble / Slightly Soluble | The extensive hydrogen-bonding network of the solvent prevents the large, non-polar DIDA molecule from penetrating.[8][9][11] |

| Water | Water | Insoluble | DIDA is highly hydrophobic and cannot disrupt the strong hydrogen-bonding network of water.[1][4][8] |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data (e.g., mg/mL or %w/w) in a novel solvent system, the isothermal equilibrium shake-flask method is the gold standard.[12] It is a robust and reliable technique for determining the saturation solubility of a compound at a specific temperature.

Rationale for Method Selection

The shake-flask method is chosen for its directness and accuracy. It ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution. This is critical for applications like pharmaceutical formulations, where supersaturation could lead to stability issues. Alternative methods like thermal analysis (DSC) are powerful for studying miscibility in polymer blends but can be more complex for liquid solvent systems.[13][14]

Materials and Equipment

-

This compound (DIDA), analytical grade

-

Selected organic solvent(s), HPLC grade or equivalent

-

Scintillation vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control (or a water bath shaker)

-

Analytical balance (readable to 0.1 mg)

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index), Gas Chromatography (GC), or another appropriate analytical instrument for quantification.

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh a known amount of the chosen solvent (e.g., 10.0 g) into a series of vials (minimum of 3 for statistical validity).

-

Add an excess amount of DIDA to each vial. "Excess" is critical; a good starting point is to add enough DIDA so that a significant amount of undissolved liquid phase is clearly visible. For a new system, adding 2-3 g of DIDA to 10 g of solvent is a reasonable start.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. Causality: The agitation ensures continuous mixing, maximizing the surface area for dissolution and accelerating the approach to equilibrium. A 48- to 72-hour period is typically sufficient to ensure equilibrium is reached.[12] For highly viscous systems, longer times may be necessary.

-

-

Phase Separation and Sampling:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours. Causality: This allows the undissolved DIDA to separate completely from the saturated solvent phase via gravity, preventing contamination of the sample.

-

Carefully draw a sample from the clear, supernatant (top) layer using a syringe. Avoid disturbing the bottom layer of undissolved DIDA.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. Causality: Filtration is a mandatory step to remove any microscopic, undissolved droplets that could artificially inflate the measured solubility.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered, saturated solution collected in the vial.

-

Quantitatively dilute the saturated solution to a concentration that falls within the linear range of your analytical method. This often involves a large dilution factor (e.g., 100-fold or 1000-fold) using fresh solvent in a volumetric flask.

-

-

Quantification:

-

Prepare a set of calibration standards of DIDA in the same solvent, covering a range of concentrations.

-

Analyze the calibration standards and the diluted samples using the chosen analytical method (e.g., HPLC-RI, GC-FID).

-

Construct a calibration curve (Concentration vs. Response) and determine the concentration of DIDA in the diluted sample using the regression equation.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express solubility in the desired units, for example, as mg/mL or g/100g of solvent.

Example Calculation ( g/100g ):

-

Concentration from analysis (after dilution) = C_analysis (g/mL)

-

Dilution factor = DF

-

Weight of saturated solution taken = W_sample (g)

-

Weight of DIDA in sample = C_analysis * (Volume of diluted sample) * DF

-

Weight of solvent in sample = W_sample - (Weight of DIDA in sample)

-

Solubility = (Weight of DIDA in sample / Weight of solvent in sample) * 100

-

Experimental Workflow Diagram

Caption: Figure 2: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a versatile excipient whose functionality is underpinned by its solubility characteristics. Its large, non-polar structure renders it highly soluble in a wide array of common organic solvents, including hydrocarbons, ketones, esters, and alcohols, while remaining insoluble in highly polar media like water and glycerol. For applications requiring precise formulation, such as in drug delivery systems or high-performance polymers, the qualitative guidelines presented here must be supplemented with quantitative data. The detailed shake-flask protocol provided in this guide offers a self-validating and reliable framework for researchers to generate this critical data, enabling evidence-based solvent selection and optimization of their DIDA-containing formulations.

References

- This compound, 27178-16-1, DIDA | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. Demeter Chemical.

- This compound | C26H50O4 | CID 33733 - PubChem.

- This compound Plasticizer DIDA - Traquisa. Traquisa.

- This compound | 27178-16-1 - ChemicalBook. ChemicalBook.

- This compound technical grade 27178-16-1 - Sigma-Aldrich. Sigma-Aldrich.

- DIISODECYL ADIP

- This compound, 27178-16-1 - The Good Scents Company. The Good Scents Company.

- This compound technical grade 27178-16-1 - Sigma-Aldrich (2). Sigma-Aldrich.

- Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem.

- This compound (DIDA) - Chemical Supplier Distributor ChemCeed. ChemCeed.

- Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC - NIH.

- This compound technical grade 27178-16-1 - Sigma-Aldrich (3). Sigma-Aldrich.

- solubility experimental methods.pptx - Slideshare. SlideShare.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC.

- This compound (DIDA) by Chemceed - Personal Care & Cosmetics - UL Prospector. UL Prospector.

- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

- 1. traquisa.com [traquisa.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. This compound, 27178-16-1 [thegoodscentscompany.com]

- 5. ulprospector.com [ulprospector.com]

- 6. This compound technical grade 27178-16-1 [sigmaaldrich.com]

- 7. This compound | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 27178-16-1 [chemicalbook.com]

- 9. This compound technical grade 27178-16-1 [sigmaaldrich.com]

- 10. This compound, 27178-16-1, DIDA | Demeter Chemical-Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]

- 11. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of Diisodecyl adipate from adipic acid

An In-depth Technical Guide to the Synthesis of Diisodecyl Adipate from Adipic Acid

Abstract

This compound (DIDA) is a high-molecular-weight plasticizer and emollient prized for its excellent low-temperature flexibility, low volatility, and permanence.[1][2][3] Its applications span from industrial PVC plasticization for films and coatings to its use as a lightweight, non-greasy emollient in cosmetics and personal care products.[3][4][5][6] This guide provides a comprehensive technical overview of the synthesis of DIDA via the direct esterification of adipic acid and isodecyl alcohol. We will explore the core chemical principles, delve into the rationale behind catalyst selection and process parameters, and present a detailed, field-proven industrial synthesis protocol. This document is intended for researchers, chemists, and process development professionals seeking a thorough understanding of DIDA production, from reaction kinetics to final product purification and analysis.

The Core Chemistry: Fischer-Speier Esterification of Adipic Acid

The synthesis of this compound is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the conversion of a carboxylic acid (adipic acid) and an alcohol (isodecyl alcohol) into an ester (DIDA) and water, typically facilitated by an acid catalyst.[7]

Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₈CH₂OH (Isodecyl Alcohol) ⇌ C₂₆H₅₀O₄ (this compound) + 2 H₂O (Water)

Thermodynamic and Kinetic Considerations

Understanding the equilibrium nature of esterification is fundamental to optimizing the synthesis of DIDA.

-

Reversibility and Le Chatelier's Principle: The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[7][8] To achieve a high yield of DIDA, the equilibrium must be shifted to the right. This is accomplished by continuously removing one of the products as it forms. In industrial practice, water is the most practical product to remove, typically by distillation under controlled temperature and pressure.[4][9] Using an excess of one reactant, usually the more cost-effective or easily recoverable isodecyl alcohol, also drives the reaction forward.[9]

-

Kinetics and Reaction Rate: The uncatalyzed reaction is exceedingly slow. The rate is significantly influenced by temperature, reactant concentrations, and the catalyst employed.[10][11] The reaction is generally modeled as a second-order kinetic process.[12] Industrial processes operate at elevated temperatures, often between 240-260°C, to achieve a practical reaction rate and facilitate the efficient removal of water.[9]

The Mechanism of Catalysis

The catalyst's role is to accelerate the reaction by providing a lower-energy pathway. In acid catalysis, the process begins with the protonation of the carbonyl oxygen on the adipic acid. This step dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the isodecyl alcohol, leading to the formation of a tetrahedral intermediate.[7] Subsequent proton transfer and elimination of a water molecule yield the final ester.

Catalyst Selection: The Rationale

The choice of catalyst is a critical process decision, impacting reaction efficiency, product quality, and downstream purification requirements.

-

Traditional Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and inexpensive.[4] However, their high corrosivity necessitates specialized equipment, and they can promote side reactions at elevated temperatures, leading to product discoloration.

-

Organometallic Catalysts: Titanate esters, such as tetraisopropyl titanate or tetra-n-butyl titanate, and tin compounds like stannous oxide are the catalysts of choice for modern industrial production.[9][13] They exhibit high catalytic activity at the required high temperatures (240-260°C) with minimal side product formation, resulting in a higher quality, lighter-colored crude product.[9] While more expensive, their benefits in terms of yield, purity, and reduced corrosion often outweigh the initial cost.

-

Enzymatic Catalysis: Lipases offer a "green" alternative, operating under mild conditions.[8][14] However, for the bulk production of a commodity chemical like DIDA, factors such as enzyme cost, stability, and lower reaction rates currently limit their widespread industrial adoption compared to organometallic catalysts.

Industrial Synthesis and Purification Protocol

This section outlines a robust, multi-step protocol for the synthesis and purification of DIDA, grounded in established industrial practices.[9][15] The process is designed as a self-validating system, with critical in-process controls ensuring the reaction proceeds to completion and final quality control checks verifying product specifications.

| Table 1: Typical Raw Material Specifications | |

| Material | Key Specification |

| Adipic Acid | Assay: ≥ 99.8% |

| Isodecyl Alcohol | Assay: ≥ 99.5%, Moisture: ≤ 0.1% |

Step-by-Step Experimental Workflow

Protocol:

-

Reactor Charging and Inerting:

-

Charge the reaction kettle with measured quantities of adipic acid and isodecyl alcohol. A molar excess of isodecyl alcohol (e.g., 20% excess) is used to drive the reaction equilibrium.[9]

-

Begin stirring and purge the reactor headspace with nitrogen. This inert blanket is maintained throughout the reaction to prevent oxidative degradation and color formation at high temperatures.[9]

-

-

Esterification:

-

Heat the reactor contents to 130-150°C.

-

Add the organometallic catalyst (e.g., tetraisopropyl titanate, typically 0.1-0.2% by weight of adipic acid) via a catalyst addition port.[9]

-

Steadily increase the temperature to the target range of 240-260°C. Apply a partial vacuum (e.g., 60-120 KPa) to the system.[9]

-

The water of reaction will begin to distill off and should be collected in a receiver. The rate of water collection is a good indicator of the reaction rate.

-

In-Process Control (IPC): Hold the reaction at temperature for 3-4 hours. Periodically take samples and analyze the acid value. The reaction is deemed complete when the acid value drops below 0.2 mg KOH/g.[1][9] This is a critical checkpoint to ensure high conversion.

-

-

Dealcoholization (Purification):

-

Once the target acid value is reached, cool the reactor slightly.

-

Apply a higher vacuum to distill off the excess unreacted isodecyl alcohol. The recovered alcohol can be recycled for subsequent batches, improving process economics.

-

-

Adsorption and Decolorization (Purification):

-

Cool the crude DIDA product further.

-

Add activated carbon (typically 0.2% of the ester mass) to the crude product under nitrogen blanketing and agitation.[9] This step adsorbs colored impurities and trace catalyst residues.

-

-

Filtration (Purification):

-

Pump the DIDA and activated carbon slurry through a series of filters (e.g., a coarse filter followed by a fine filter press) to remove all solid materials.[9]

-

The resulting clear, bright liquid is the final DIDA product.

-

-

Quality Control and Packaging:

-

The final product is tested against key specifications (see Table 3) to ensure it meets quality standards.

-

Once approved, the DIDA is cooled and transferred to a storage tank or packaged into drums or totes.[3]

-

| Table 2: Typical Industrial Reaction Parameters | |

| Parameter | Value / Condition |

| Reactant Molar Ratio (Alcohol:Acid) | ~1.2 : 1.0 (molar basis)[9] |

| Catalyst | Tetraisopropyl Titanate or Stannous Oxide[9] |

| Catalyst Loading | 0.1 - 0.2% (w/w of adipic acid)[9] |

| Reaction Temperature | 240 - 260 °C[9] |

| System Pressure | 60 - 120 KPa (partial vacuum)[9] |

| Reaction Time | 3 - 4 hours at constant temperature[9] |

| Completion Check (IPC) | Acid Value < 0.2 mg KOH/g[1][9] |

Final Product Analysis and Specifications

Rigorous quality control is essential to ensure the DIDA produced is suitable for its intended applications, whether in high-performance polymers or sensitive cosmetic formulations.

| Table 3: this compound - Final Product Specifications | |

| Property | Typical Value |

| Appearance | Clear, Colorless to Pale Yellow Liquid[4] |

| Assay (Ester Content) | ≥ 99.5 wt.%[5][9] |

| Acid Value | ≤ 0.2 mg KOH/g[1][2] |

| Color, APHA | ≤ 25[2] |

| Specific Gravity @ 20°C | 0.919 - 0.924 g/cm³[1][16] |

| Moisture Content | ≤ 0.1 %[1][2] |

| Refractive Index @ 25°C | 1.450 - 1.453[1] |

Conclusion

The synthesis of this compound from adipic acid is a well-established and optimized industrial process. Success hinges on a firm grasp of the underlying principles of Fischer esterification, particularly the management of its reversible equilibrium. By employing high temperatures, efficient water removal, and robust organometallic catalysts, high conversion and purity can be achieved. The multi-stage purification process, including dealcoholization, adsorbent treatment, and filtration, is critical for producing a final product that meets the stringent quality demands of the polymer and personal care industries. This guide provides the fundamental knowledge and practical framework for the successful laboratory-scale synthesis or industrial-scale manufacturing of this compound.

References

- CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA)

-

This compound Plasticizer DIDA - Traquisa. [Link]

-

This compound, 27178-16-1 - The Good Scents Company. [Link]

-

Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

Sourcing Industrial Grade this compound (DIDA) from China Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN102911047A - Diisooctyl adipate preparation method - Google P

-

Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst - ResearchGate. [Link]

-

ESTER-BASED COMPOUND, COMPOSITION CONTAINING SAME, METHOD FOR PREPARING SAME, AND RESIN COMPOSITION CONTAINING SAME - Patent 3296286 - EPO. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]

-

This compound | C26H50O4 | CID 33733 - PubChem. [Link]

-

This compound 27178-16-1 wiki - Mol-Instincts. [Link]

-

Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC - NIH. [Link]

-

Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - ACS Publications. [Link]

- CN108101784A - A kind of preparation method of dioctyl adipate - Google P

- WO2009066975A1 - A method for producing adipate ester - Google P

-

ethyl adipate - Organic Syntheses Procedure. [Link]

-

Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry - ResearchGate. [Link]

- EP1178067A2 - Esterification process - Google P

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. [Link]

-

One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir - ChemRxiv. [Link]

-

Polyesterification reactions of adipic acid-based polyesters - Semantic Scholar. [Link]

Sources

- 1. traquisa.com [traquisa.com]

- 2. PLASTHALL® DIDA | Hallstar Industrial [hallstarindustrial.com]

- 3. This compound (DIDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. specialchem.com [specialchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

- 9. CN102766046A - Method for preparing environment-friendly plasticizer this compound (DIDA) - Google Patents [patents.google.com]

- 10. Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Polyesterification reactions of adipic acid-based polyesters | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. EP1178067A2 - Esterification process - Google Patents [patents.google.com]

- 14. plasticisers.org [plasticisers.org]

- 15. CN102911047A - Diisooctyl adipate preparation method - Google Patents [patents.google.com]

- 16. This compound, 27178-16-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of Diisodecyl Adipate (DIDA) Plasticizer

This guide provides a comprehensive technical overview of the physical properties of Diisodecyl adipate (DIDA), a high-molecular-weight monomeric adipate ester. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of DIDA's characteristics and performance as a plasticizer. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and their implications for various applications.

Introduction to this compound (DIDA)

This compound (DIDA), with the CAS number 27178-16-1, is the esterification product of adipic acid and isodecyl alcohol.[1] Its chemical formula is C₂₆H₅₀O₄, and it has a molecular weight of approximately 426.67 g/mol .[2][3][4][5] DIDA is a colorless, viscous, and oily liquid with a slight, characteristic odor.[6][7][8] It is a versatile plasticizer known for its excellent low-temperature flexibility, low volatility, and good resistance to extraction by soaps and detergents.[1][9] These properties make it a valuable component in a wide range of polymeric materials, particularly in applications demanding durability and performance in varying environmental conditions.[6][9]

The selection of a plasticizer is a critical decision in polymer formulation, directly impacting the final product's performance. DIDA's higher molecular weight compared to other adipates like dioctyl adipate (DOA) contributes to its reduced volatility and enhanced permanence, albeit with a slight trade-off in plasticizing efficiency and compatibility.[1][9] This guide will delve into the specific physical properties that underpin these performance characteristics, providing a robust foundation for its informed application.

Core Physical Properties of this compound

The functional efficacy of DIDA as a plasticizer is a direct consequence of its fundamental physical properties. Understanding these properties is paramount for predicting its behavior in a polymer matrix and for optimizing formulation processes.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources.

| Property | Value | Units | Test Method (Example) |

| Molecular Formula | C₂₆H₅₀O₄ | - | - |

| Molecular Weight | 426.67 | g/mol | - |

| CAS Number | 27178-16-1 | - | - |

| Appearance | Colorless to light yellow, clear, oily liquid | - | Visual Inspection |

| Odor | Slight, characteristic | - | Olfactory Assessment |

| Density | 0.916 - 0.924 | g/cm³ at 20-25 °C | ASTM D792[4][10] |

| Boiling Point | ~385 (at 1013 hPa) | °C | OECD Test Guideline 103[10] |

| Melting/Freezing Point | < -54 | °C | - |

| Flash Point | 221 | °C (closed cup) | ASTM D56[11] |

| Viscosity | 23 - 27 | cP at 20 °C | ASTM D2196[12] |

| Refractive Index | 1.450 - 1.455 | at 20-25 °C | ISO 489[13][14] |

| Water Solubility | <0.01 (practically insoluble) | % at 25 °C | - |

| Solubility in Organic Solvents | Soluble in alcohols, ketones, ethers, esters, aliphatic and aromatic hydrocarbons, and chlorinated hydrocarbons. | - | - |

Causality and Significance of Physical Properties

-

Density: The density of DIDA is crucial for calculating the volume-to-weight ratios in formulations. Its specific gravity, slightly less than water, is a key parameter in quality control, often determined using methods outlined in ASTM D792.[4]

-

Boiling Point and Volatility: DIDA's high boiling point is indicative of its low volatility.[6][9] This is a significant advantage in applications where plasticizer loss due to evaporation at elevated processing or service temperatures is a concern, leading to improved aging characteristics and dimensional stability of the final product.

-

Melting/Freezing Point: The very low freezing point of DIDA is a primary reason for its use in applications requiring excellent low-temperature flexibility.[9] It effectively lowers the glass transition temperature (Tg) of polymers, maintaining their flexibility even in cold environments.

-

Viscosity: The viscosity of DIDA influences its processing characteristics. A lower viscosity can facilitate easier mixing and dispersion within the polymer matrix. Standard test methods like ASTM D2196 are employed to measure the rheological properties of such non-Newtonian materials.[12]

-

Refractive Index: The refractive index is a fundamental physical property used for identification and quality control of liquid plasticizers.[3] ISO 489 provides a standardized method for its determination.[13][14]

-

Solubility: DIDA's insolubility in water and solubility in a wide range of organic solvents dictates its resistance to extraction by aqueous media and its compatibility with various polymer systems.[6][7][8]

Mechanism of Plasticization and Interaction with Polymers

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer.[9] This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume.

The Lubricity Theory in Action

The plasticization mechanism of DIDA in a polymer like Polyvinyl Chloride (PVC) can be explained by the "lubricity theory." The DIDA molecules, with their long, flexible aliphatic chains, position themselves between the rigid PVC chains. This disrupts the strong dipole-dipole interactions between the chlorine atom on one PVC chain and the hydrogen atom on an adjacent chain. The polar ester groups of the DIDA molecule can form weaker interactions with the PVC chains, anchoring them in place while the long non-polar tails provide a "lubricating" effect, allowing the polymer chains to slide past one another more easily. This increased chain mobility results in a lower glass transition temperature (Tg) and a more flexible material.

The interaction between the carbonyl group of the adipate plasticizer and the CHCl group in PVC is a key factor in their miscibility.[9]

Caption: DIDA molecules interposing between PVC chains, reducing intermolecular forces.

Polymer Compatibility

DIDA exhibits good compatibility with a range of polymers, making it a versatile choice for various applications.[15]

| Polymer | Compatibility |

| Polyvinyl Chloride (PVC) | Excellent |

| Cellulose Acetate Butyrate | Good |

| Ethyl Cellulose | Good |

| Nitrocellulose | Good |

| Polychloroprene | Good |

| Polyvinyl Butyral | Good |

The compatibility of a plasticizer with a polymer is crucial. Poor compatibility can lead to exudation or "blooming," where the plasticizer migrates to the surface of the material, resulting in a greasy feel and a loss of physical properties.

Experimental Protocols for Physical Property Determination

To ensure the reliability and reproducibility of data, standardized test methods are employed for the characterization of plasticizers. The following are key experimental protocols relevant to the physical properties of DIDA.

Determination of Density (ASTM D792)

This test method covers the determination of the specific gravity and density of solid plastics by displacement.[4]

Methodology:

-

Apparatus: An analytical balance, a beaker for the immersion liquid (typically water or another liquid of known density), and a wire for suspending the specimen.

-

Procedure: a. Weigh the DIDA sample in a container of known volume in the air. b. The density is calculated as the mass of the DIDA divided by its volume. c. For specific gravity, the weight of the DIDA is compared to the weight of an equal volume of a reference substance (usually water).

-

Significance: This method provides a straightforward and accurate means of determining the density of liquid plasticizers, which is essential for quality control and formulation calculations.

Caption: Workflow for Density Determination of DIDA.

Determination of Viscosity (ASTM D2196)

This standard provides test methods for the rheological properties of non-Newtonian materials by rotational viscometer.[12]

Methodology:

-